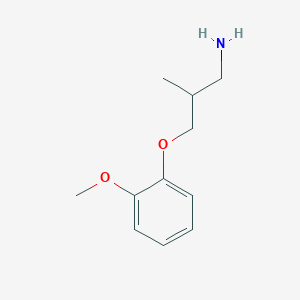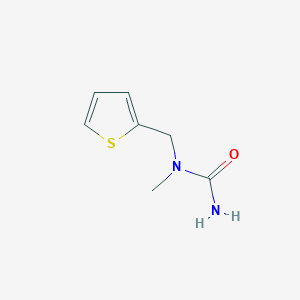![molecular formula C10H8N2O2S B1517841 3-[(1,3-チアゾール-2-イル)アミノ]安息香酸 CAS No. 1099057-19-8](/img/structure/B1517841.png)
3-[(1,3-チアゾール-2-イル)アミノ]安息香酸
概要
説明
3-[(1,3-Thiazol-2-yl)amino]benzoic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
科学的研究の応用
3-[(1,3-Thiazol-2-yl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes and receptors . For instance, some thiazole derivatives have been found to inhibit the cortisone reductase (11β-HSD1) enzyme .
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For instance, some thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 3-[(1,3-Thiazol-2-yl)amino]benzoic acid.
Result of Action
Some thiazole derivatives have been found to exhibit antimicrobial activity and promote plant growth .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility and stability, could potentially be influenced by environmental factors such as ph and temperature .
生化学分析
Biochemical Properties
3-[(1,3-Thiazol-2-yl)amino]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial, antifungal, and anticancer activities . The interactions of 3-[(1,3-Thiazol-2-yl)amino]benzoic acid with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby affecting their function.
Cellular Effects
3-[(1,3-Thiazol-2-yl)amino]benzoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, 3-[(1,3-Thiazol-2-yl)amino]benzoic acid can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of action of 3-[(1,3-Thiazol-2-yl)amino]benzoic acid involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, 3-[(1,3-Thiazol-2-yl)amino]benzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(1,3-Thiazol-2-yl)amino]benzoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-[(1,3-Thiazol-2-yl)amino]benzoic acid can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to 3-[(1,3-Thiazol-2-yl)amino]benzoic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-[(1,3-Thiazol-2-yl)amino]benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the biological activity of 3-[(1,3-Thiazol-2-yl)amino]benzoic acid increases with increasing dosage up to a certain point, beyond which adverse effects become more prominent.
Metabolic Pathways
3-[(1,3-Thiazol-2-yl)amino]benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it may be metabolized by enzymes involved in the detoxification of xenobiotics, leading to the formation of metabolites that are excreted from the body . Additionally, 3-[(1,3-Thiazol-2-yl)amino]benzoic acid can affect metabolic flux by altering the activity of enzymes involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of 3-[(1,3-Thiazol-2-yl)amino]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments . For instance, 3-[(1,3-Thiazol-2-yl)amino]benzoic acid may be transported into cells via active transport mechanisms and subsequently distributed to specific organelles, such as the mitochondria or nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 3-[(1,3-Thiazol-2-yl)amino]benzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-[(1,3-Thiazol-2-yl)amino]benzoic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,3-Thiazol-2-yl)amino]benzoic acid typically involves the reaction of 1,3-thiazol-2-amine with benzoic acid derivatives under specific conditions. One common method is the condensation reaction, where the thiazole ring is formed through the cyclization of thioamides.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: 3-[(1,3-Thiazol-2-yl)amino]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted thiazoles and benzoic acid derivatives.
類似化合物との比較
3-[(1,3-Thiazol-2-yl)amino]benzoic acid is unique due to its specific structural features and biological activities. Similar compounds include other thiazole derivatives, such as thiazolidinediones and thiazolylbenzamides. These compounds share the thiazole ring but differ in their substituents and functional groups, leading to variations in their properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
3-(1,3-thiazol-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)7-2-1-3-8(6-7)12-10-11-4-5-15-10/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIGPTCLOQMDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)

![Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate](/img/structure/B1517764.png)




![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)


![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)
